Cas no 2248352-76-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate structure
2248352-76-1 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
CAS No:2248352-76-1
MF:C19H15NO5
Molecular Weight:337.326105356216
CID:5891815
PubChem ID:165889852

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
    • 2248352-76-1
    • EN300-6526174
    • インチ: 1S/C19H15NO5/c1-10-11(2)24-16-8-7-12(9-15(10)16)19(23)25-20-17(21)13-5-3-4-6-14(13)18(20)22/h3-11H,1-2H3
    • InChIKey: HHKYJCFNJDNJDJ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)=CC=2C(C)C1C

計算された属性

  • 精确分子量: 337.09502258g/mol
  • 同位素质量: 337.09502258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 566
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.9Ų
  • XLogP3: 3.4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6526174-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
2248352-76-1 95.0%
1.0g
$928.0 2025-03-13
Enamine
EN300-6526174-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
2248352-76-1 95.0%
2.5g
$1819.0 2025-03-13
Enamine
EN300-6526174-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
2248352-76-1 95.0%
10.0g
$3992.0 2025-03-13
Enamine
EN300-6526174-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
2248352-76-1 95.0%
0.1g
$817.0 2025-03-13
Enamine
EN300-6526174-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
2248352-76-1 95.0%
5.0g
$2692.0 2025-03-13
Enamine
EN300-6526174-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
2248352-76-1 95.0%
0.05g
$780.0 2025-03-13
Enamine
EN300-6526174-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
2248352-76-1 95.0%
0.25g
$855.0 2025-03-13
Enamine
EN300-6526174-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate
2248352-76-1 95.0%
0.5g
$891.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylateに関する追加情報

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate (CAS: 2248352-76-1)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate (CAS: 2248352-76-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. The structural motif of the isoindole-1,3-dione (phthalimide) coupled with the 2,3-dimethyl-2,3-dihydrobenzofuran moiety suggests a promising scaffold for the development of anti-inflammatory and anticancer agents. Computational docking studies have indicated that this compound may interact with specific protein targets involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).

In vitro assays have demonstrated moderate inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range. Further mechanistic studies suggest that the compound induces apoptosis via the intrinsic mitochondrial pathway, as evidenced by the upregulation of caspase-3 and caspase-9 activities. These findings position the compound as a potential lead for further optimization in anticancer drug discovery.

From a synthetic chemistry perspective, recent advancements have enabled the efficient preparation of this compound through a multi-step process involving the condensation of 2,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid with N-hydroxyphthalimide, followed by activation and coupling reactions. The optimized synthetic route offers good yields (70-80%) and scalability, making it feasible for industrial applications. Additionally, the compound's stability under physiological conditions has been confirmed through pharmacokinetic studies, although further in vivo evaluations are warranted.

Despite these promising results, challenges remain in improving the compound's bioavailability and selectivity. Current research efforts are focused on structural modifications, such as the introduction of solubilizing groups or the replacement of the phthalimide moiety with other heterocycles, to enhance its drug-like properties. Collaborative studies between academic and industrial researchers are underway to explore these avenues and accelerate the translation of this compound into clinical candidates.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate represents a versatile scaffold with significant potential in medicinal chemistry. Its dual functionality as a synthetic intermediate and a bioactive molecule underscores its importance in current drug discovery programs. Future research should prioritize in vivo efficacy and toxicity studies to validate its therapeutic potential and guide further development.

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